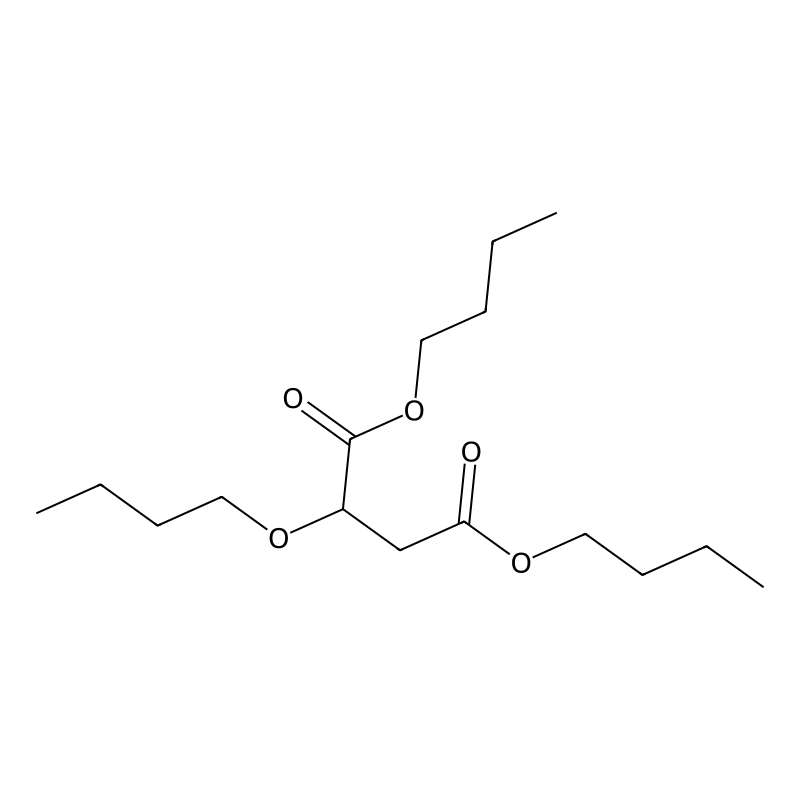Dibutyl 2-butoxysuccinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dibutyl 2-butoxysuccinate is an organic compound characterized by its molecular formula and a molecular weight of approximately 302.41 g/mol. It is a colorless liquid at room temperature with a boiling point of about 274.5 °C and a melting point of -29.0 °C . This compound is also known by several other names, including dibutyl 2-butoxybutanedioate and dibutyl butoxybutanedioate, highlighting its structural features as an ester derived from succinic acid and butanol .
Biodegradable Plasticizer
Due to growing environmental concerns, there is a rising demand for eco-friendly alternatives to traditional plasticizers. Research suggests that DBBS has promising qualities as a biodegradable plasticizer. Studies have demonstrated its compatibility with various polymers, and its susceptibility to microbial degradation indicates minimal environmental impact after disposal [1].
Dibutyl 2-butoxysuccinate can be synthesized through several methods:
- Esterification Reaction: The most common method involves the reaction between succinic acid and butanol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
- Stobbe Condensation: This method involves the reaction of an aldehyde or ketone with an ester of succinic acid in the presence of a basic catalyst, leading to the formation of dibutyl 2-butoxysuccinate as a product .
Dibutyl 2-butoxysuccinate finds applications in various fields:
- Solvent: It is used as a solvent in coatings and inks due to its ability to dissolve a wide range of substances.
- Plasticizer: The compound can serve as a plasticizer in polymers, improving flexibility and workability.
- Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis.
Dibutyl 2-butoxysuccinate shares structural similarities with several other compounds. Here are some comparable compounds along with key differences:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Dibutyl Phthalate | Common plasticizer; known for endocrine disruption. | |
| Diethyl Succinate | Lighter ester; used in organic synthesis and solvents. | |
| Dimethyl Succinate | Smaller molecular size; utilized in various
XLogP3 3.6
Dates
Modify: 2023-08-16
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








